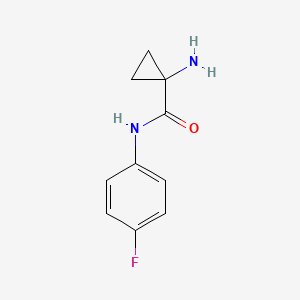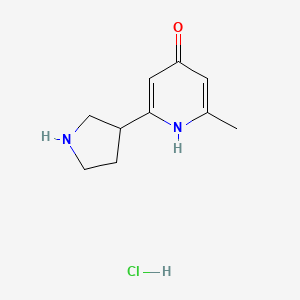![molecular formula C11H13BrN4O2 B3100938 tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate CAS No. 1380331-50-9](/img/structure/B3100938.png)
tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
概要
説明
“tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate” is a chemical compound with the CAS Number: 1380331-50-9 and Linear Formula: C11H13BRN4O2 . It has a molecular weight of 313.15 . This compound has been extensively researched due to its potential applications in various fields of research and industry.
科学的研究の応用
Role in RORγt Inverse Agonists
This compound exhibits activity as a RORγt inverse agonist . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of T cells. Inverse agonists can reduce the activity of this receptor, which may have implications in the treatment of autoimmune diseases .
PHD-1 Inhibitor
It also acts as a PHD-1 inhibitor . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors (HIFs), which play a key role in cellular responses to low oxygen conditions. Inhibiting PHD-1 can stabilize HIFs, potentially contributing to treatments for conditions like ischemic diseases .
JAK1 and JAK2 Inhibitors
The compound has been found to inhibit JAK1 and JAK2 . These are types of Janus kinases, which are involved in the signaling of cytokines and growth factors. Inhibiting these kinases can disrupt these signaling pathways, which may be beneficial in treating inflammatory and autoimmune diseases .
Treatment of Cardiovascular Disorders
This compound is utilized in the treatment of cardiovascular disorders . While the exact mechanisms are not specified, it’s possible that its inhibitory effects on various signaling pathways could have beneficial effects on cardiovascular health .
Treatment of Type 2 Diabetes
It has been used in the treatment of type 2 diabetes . This could be related to its effects on various signaling pathways, potentially improving insulin sensitivity or glucose metabolism .
Treatment of Hyperproliferative Disorders
The compound is used in the treatment of hyperproliferative disorders . These are conditions characterized by an excessive rate of cell growth, such as in certain types of cancer. The compound’s inhibitory effects on various signaling pathways could potentially slow this growth .
Study of Nucleoside Degradation
tert-Butyl bromide, a component of this compound, has been used to study the massive deadenylation of adenine based-nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions . This could have implications for understanding the stability and degradation of nucleosides in biological systems .
Anticancer, Antimicrobial, and Anti-inflammatory Activities
Derivatives of triazolothiadiazine, a related compound, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . It’s possible that “tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate” could have similar activities .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)13-7-4-5-16-8(6-7)14-9(12)15-16/h4-6H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKQXJJQXAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

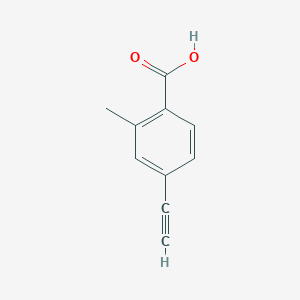
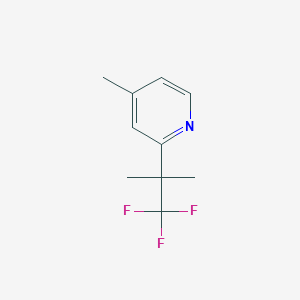
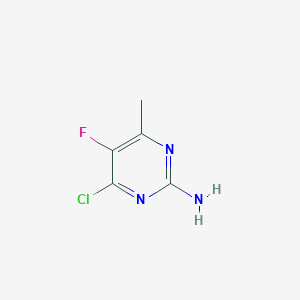

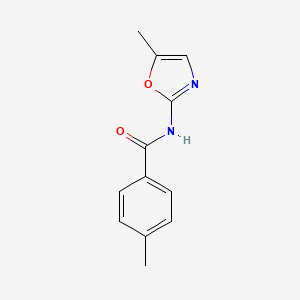

![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)
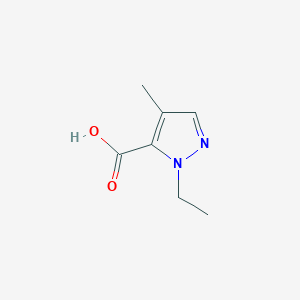
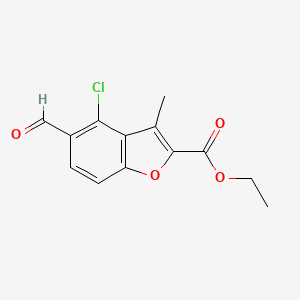
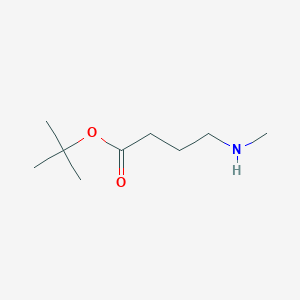

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)
